molecular formula C15H16O4S2 B15170814 5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) CAS No. 874351-35-6

5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)

Cat. No.: B15170814
CAS No.: 874351-35-6
M. Wt: 324.4 g/mol
InChI Key: NJVHRMCPPUYRGH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine with a propane-2,2-diyl bridging group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery.

    Medicine: Research into its medicinal properties could lead to new therapeutic agents.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, influencing pathways related to its applications. For instance, in organic electronics, it can facilitate charge transport due to its conjugated system.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrothieno[3,4-b][1,4]dioxine: A simpler analog without the propane-2,2-diyl bridging group.

    3,4-Ethylenedioxythiophene (EDOT): Another related compound used in organic electronics.

    Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in conductive materials.

Uniqueness

5,5’-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) is unique due to its specific bridging group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over molecular architecture and electronic characteristics.

Properties

CAS No.

874351-35-6

Molecular Formula

C15H16O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

5-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)propan-2-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine

InChI

InChI=1S/C15H16O4S2/c1-15(2,13-11-9(7-20-13)16-3-5-18-11)14-12-10(8-21-14)17-4-6-19-12/h7-8H,3-6H2,1-2H3

InChI Key

NJVHRMCPPUYRGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C2C(=CS1)OCCO2)C3=C4C(=CS3)OCCO4

Origin of Product

United States

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